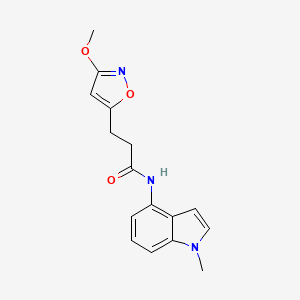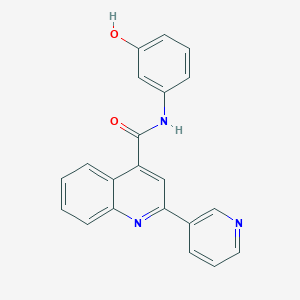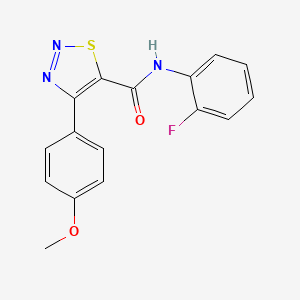
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₈H₁₉N₃O₃.
- The compound features an oxazole ring (with a methoxy group) and an indole ring connected via a propanamide linker.
- It exhibits interesting pharmacological properties due to its unique structure.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating reactivity, designing analogs, and exploring new synthetic routes.
Biology and Medicine:
Industry: Developing novel pharmaceuticals or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, inflammation, or neuronal function.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-methylindol-4-yl)propanamide |
InChI |
InChI=1S/C16H17N3O3/c1-19-9-8-12-13(4-3-5-14(12)19)17-15(20)7-6-11-10-16(21-2)18-22-11/h3-5,8-10H,6-7H2,1-2H3,(H,17,20) |
InChI Key |
RNXGCVDHOUDLMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B11013570.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013571.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(pyrimidin-2-ylamino)hexanamide](/img/structure/B11013580.png)
![trans-4-[({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11013581.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11013589.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11013612.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B11013614.png)

![Methyl 4-methyl-2-({4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013624.png)
![3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11013633.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11013637.png)
![N-[3-(acetylamino)phenyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013643.png)

![methyl N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]-beta-alaninate](/img/structure/B11013653.png)
